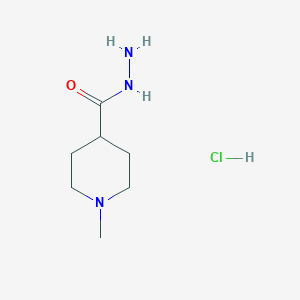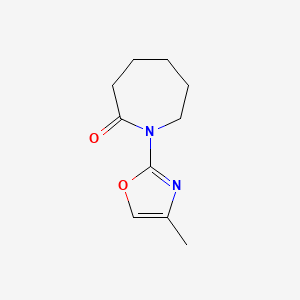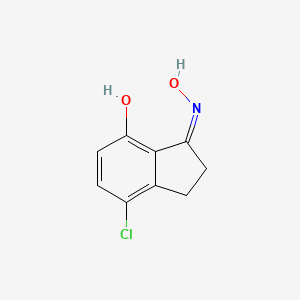
(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H13BN2O3. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new C-C bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its ability to form stable boronate esters makes it valuable in the development of new synthetic methodologies.
Biology: This compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Its boronic acid group can interact with biological molecules, making it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst or reagent in various chemical reactions. The boronic acid group can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
(6-(Dimethylamino)pyridin-3-yl)boronic acid: This compound lacks the methoxy group but shares similar chemical properties and applications.
(4-Methoxyphenyl)boronic acid: This compound has a similar boronic acid group but with a different aromatic ring structure.
Uniqueness: (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is unique due to the presence of both dimethylamino and methoxy groups on the pyridine ring. These functional groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in various scientific applications .
Propiedades
Número CAS |
848360-78-1 |
|---|---|
Fórmula molecular |
C8H13BN2O3 |
Peso molecular |
196.01 g/mol |
Nombre IUPAC |
[6-(dimethylamino)-4-methoxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-11(2)8-4-7(14-3)6(5-10-8)9(12)13/h4-5,12-13H,1-3H3 |
Clave InChI |
NEKJUWAYMREFEB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1OC)N(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


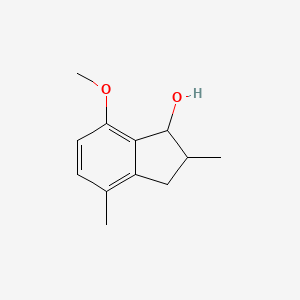

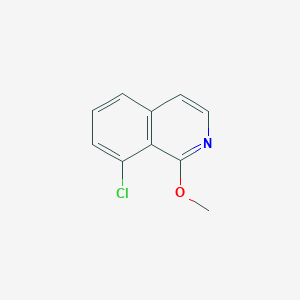

![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
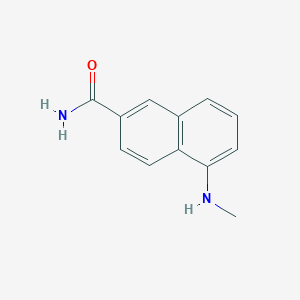
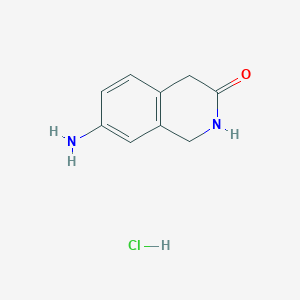
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)


